

TMPMgCl·LiCl as a non-nucleophilic strong base

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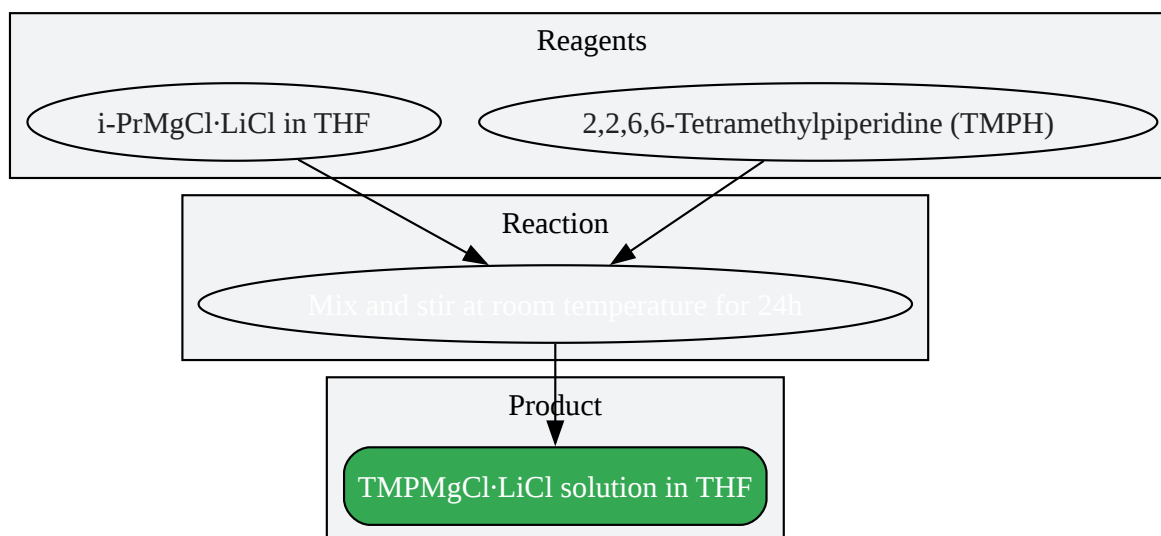
Compound of Interest

Compound Name: *TMPMgCl·LiCl*

Cat. No.: B8672436

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Visualizing the Chemistry of TMPMgCl·LiCl



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Applications in Regioselective Metalation

TMPMgCl·LiCl is exceptionally effective for the deprotonation of a wide range of aromatic and heteroaromatic compounds, demonstrating remarkable functional group tolerance. It can deprotonate substrates containing sensitive functionalities such as esters, nitriles, and even ketones without undergoing nucleophilic addition.

General Experimental Protocol for Deprotonation and Electrophilic Quench

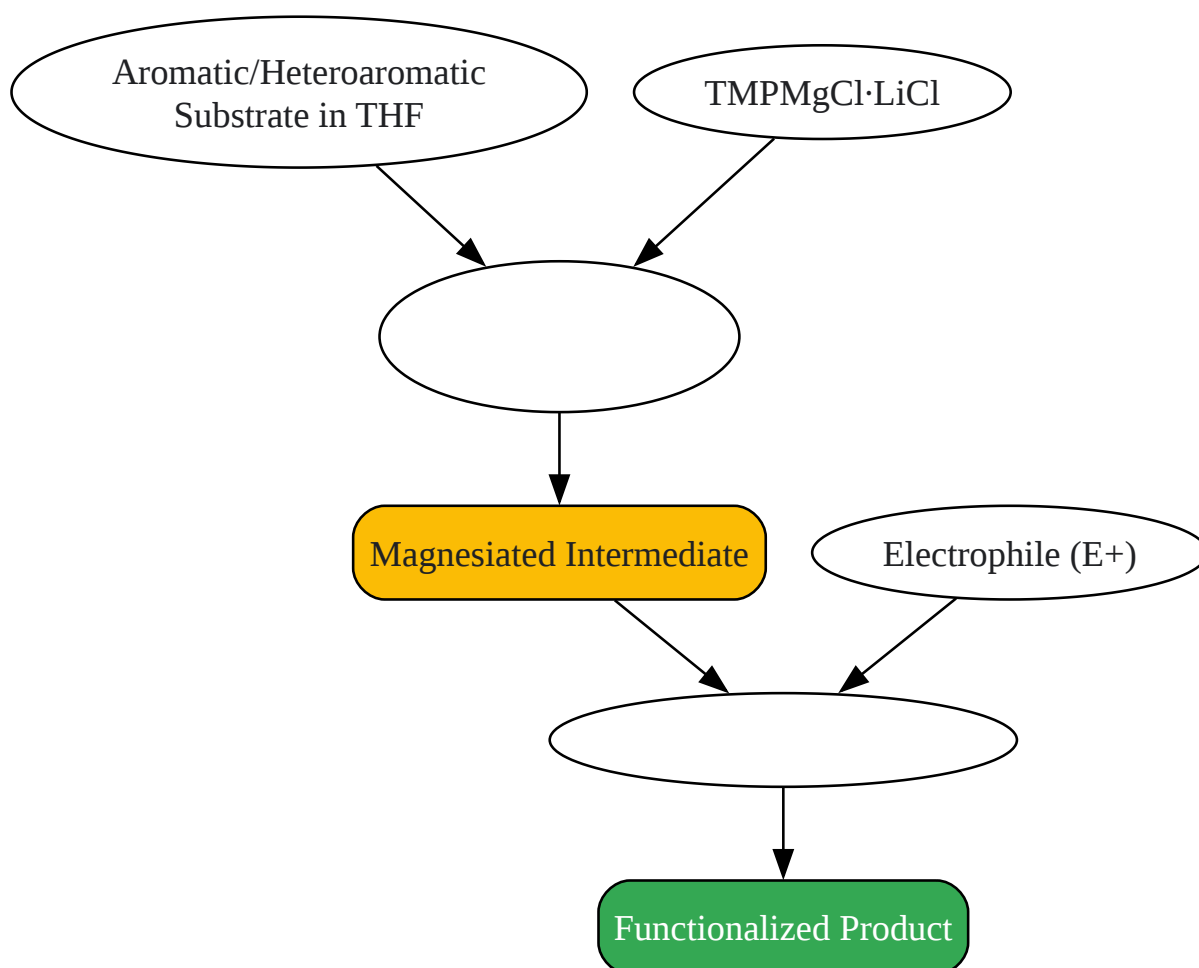
Materials:

- A solution of TMPMgCl·LiCl in THF.
- The aromatic or heteroaromatic substrate.
- An appropriate electrophile.
- Anhydrous THF.
- Saturated aqueous NH₄Cl solution.
- Organic solvent for extraction (e.g., diethyl ether).

Procedure:

- In a dry and argon-flushed Schlenk flask, dissolve the substrate in anhydrous THF.
- Cool the solution to the desired temperature (typically ranging from -78 °C to room temperature).
- Slowly add the TMPMgCl·LiCl solution (typically 1.1-1.5 equivalents) to the substrate solution.
- Stir the reaction mixture for a specified time (ranging from minutes to hours) to ensure complete deprotonation.
- Add the electrophile to the reaction mixture and continue stirring until the reaction is complete.
- Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
- Extract the aqueous layer with an organic solvent.

- Dry the combined organic layers over an anhydrous drying agent (e.g., Na_2SO_4), filter, and concentrate under reduced pressure.
- Purify the crude product by an appropriate method, such as column chromatography.



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Regioselective Metalation of Pyridines and Pyrimidines

TMPMgCl·LiCl allows for the regioselective functionalization of various substituted pyridines and pyrimidines. The following table summarizes some examples.

Table 2: Regioselective Metalation of Pyridines and Pyrimidines with TMPMgCl·LiCl

Substrate	Metalation Conditions	Electrophile	Product	Yield (%)
3-Bromopyridine	0 °C, 1 min (flow)	DMF	3-Bromo-4-formylpyridine	82
3-Bromopyridine	0 °C, 1 min (flow)	4-Chlorobenzaldehyde	3-Bromo-4-(4-chlorophenyl)(hydroxy)methylpyridine	85
2,3-Dichloropyridine	0 °C, 1 min (flow)	DMF	2,3-Dichloro-6-formylpyridine	73
2,5-Dichloropyridine	25 °C, 1 min (flow)	4-Chlorobenzaldehyde	2,5-Dichloro-6-(4-chlorophenyl)(hydroxy)methylpyridine	62
2,6-Dichloropyridine	25 °C, 2 min (flow)	DMF	2,6-Dichloro-4-formylpyridine	72
3-Fluoropyridine	-	Aryl iodide	2-Aryl-3-fluoropyridine	-
4,6-Dimethoxypyrimidine	-	I ₂	4,6-Dimethoxy-5-iodopyrimidine	-

Yields are for isolated products. Data sourced from continuous flow experiments.

Regioselective Metalation of Five-Membered Heterocycles

TMPMgCl·LiCl is also highly effective for the deprotonation of five-membered heterocycles like thiophenes and thiazoles.

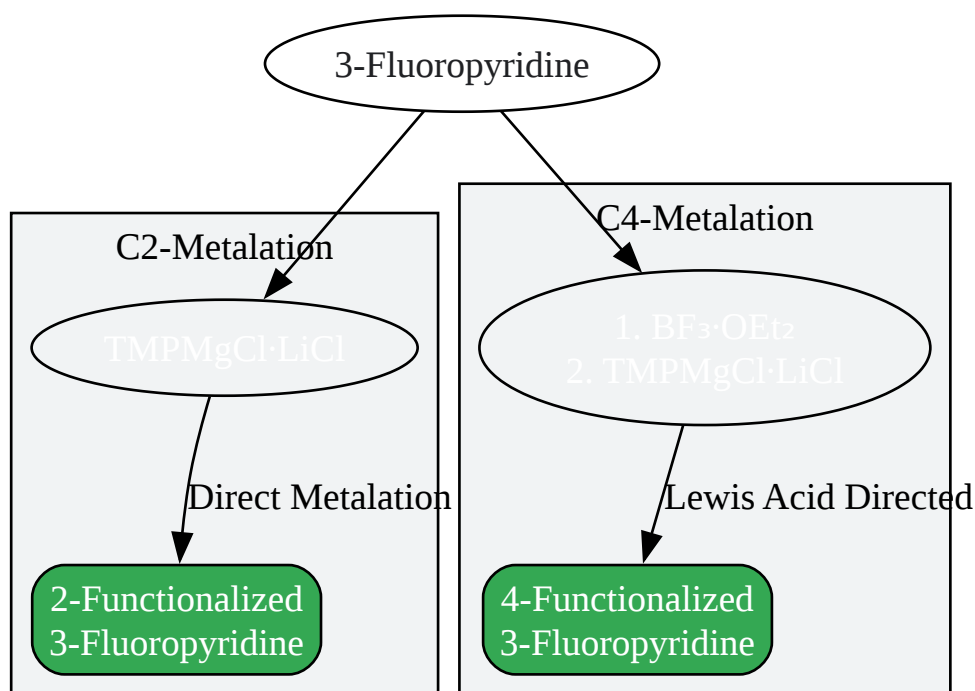
Table 3: Regioselective Metalation of Five-Membered Heterocycles with TMPMgCl·LiCl

Substrate	Metalation Conditions	Electrophile	Product	Yield (%)
2-Chlorothiophene	50 °C, 27 min (flow)	4-Iodoanisole	2-Chloro-5-(4-methoxyphenyl)thiophene	87
2,5-Dichlorothiophene	25 °C, 3 min (flow)	DMF	2,5-Dichloro-3-formylthiophene	72
2,5-Dichlorothiophene	25 °C, 3 min (flow)	4-Chlorobenzaldehyde	2,5-Dichloro-3-(4-chlorophenyl)(hydroxy)methylthiophene	88
2-Bromothiazole	25 °C, 1 min (flow)	Allyl bromide	2-Bromo-5-allylthiazole	90
Thiophene-2-carboxylic acid ethyl ester	-20 °C, 2 min (flow)	DMF	5-Formylthiophene-2-carboxylic acid ethyl ester	60

Yields are for isolated products. Data sourced from continuous flow experiments.

Control of Regioselectivity

A key advantage of using TMPMgCl·LiCl and related reagents is the ability to control the regioselectivity of the metalation, sometimes by simply altering the reaction conditions or the base used. For instance, the metalation of 3-fluoropyridine with TMPMgCl·LiCl typically occurs at the C2 position. However, pre-complexation with a Lewis acid like BF₃·OEt₂ can direct the metalation to the C4 position.



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Conclusion

TMPMgCl·LiCl has established itself as a powerful and practical non-nucleophilic strong base for the regioselective deprotonation of a vast range of aromatic and heteroaromatic compounds. Its high functional group tolerance, excellent reactivity, and solubility make it a superior alternative to many traditional strong bases. The ability to perform these reactions under mild conditions, and even in continuous flow systems, further enhances its utility in modern organic synthesis, including applications in the development of pharmaceuticals and other complex organic molecules. The detailed protocols and tabulated data provided in this guide serve as a valuable resource for chemists seeking to employ this versatile reagent in their research and development endeavors.

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